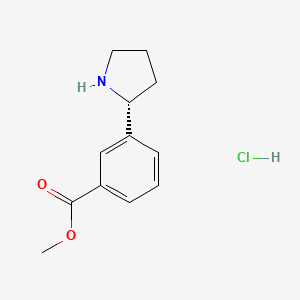

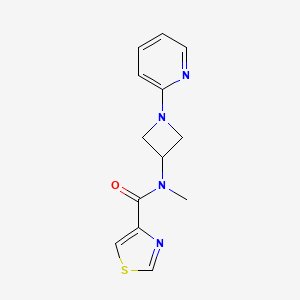

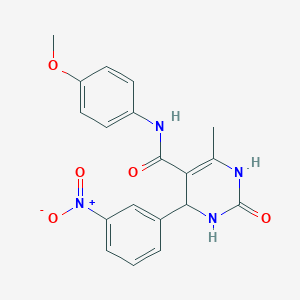

![molecular formula C16H16N2O5S B3005966 Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4-methylthiazole-5-carboxylate CAS No. 477554-64-6](/img/structure/B3005966.png)

Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4-methylthiazole-5-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4-methylthiazole-5-carboxylate, is a derivative of thiazole, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. Thiazole derivatives have been extensively studied due to their diverse biological activities, including antitumor and antiinflammatory properties, as well as their potential use in the treatment of neurodegenerative diseases .

Synthesis Analysis

The synthesis of thiazole derivatives typically involves the reaction of amino-thiazoles with various reagents to introduce different substituents into the thiazole core. For instance, ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and evaluated for their antitumor activity . The synthesis process often includes the formation of intermediates, such as ethyl 2-chlorothiazole-5-carboxylate, which can further undergo photochemical reactions to yield various substituted thiazoles . The synthesis routes are designed to optimize yields and to introduce specific functional groups that may enhance the biological activity of the compounds.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can be further substituted with various groups. The molecular structure is crucial as it influences the compound's physical, chemical, and biological properties. For example, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate has been determined, revealing hydrogen-bonded dimers formed through N—H⋯N and N—H⋯O interactions . These interactions can significantly affect the compound's stability and reactivity.

Chemical Reactions Analysis

Thiazole derivatives can participate in a variety of chemical reactions. For instance, photoarylation-photoisomerization reactions involving halothiazoles have been studied, leading to the synthesis of compounds with interesting photophysical properties . These reactions are important for the development of new materials with potential applications in photo-oxidation processes. Additionally, the reactivity of thiazole derivatives towards nucleophiles and electrophiles can be exploited to synthesize a wide range of compounds with potential pharmacological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and photophysical properties, are influenced by the nature of the substituents on the thiazole ring. For example, the photophysical properties of ethyl 3-phenylisothiazole-4-carboxylate and related compounds have been studied, showing that they can act as singlet-oxygen sensitizers due to their ability to absorb light and undergo fluorescence . These properties are essential for understanding the behavior of these compounds in biological systems and for their potential use in medicinal chemistry.

安全和危害

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with the compound are H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用机制

Target of Action

Similar compounds have been tested for in vitro inhibition of the parp1 enzyme .

Biochemical Pathways

Given its potential inhibition of the parp1 enzyme , it may influence DNA repair pathways.

Result of Action

If it does inhibit the parp1 enzyme, it could potentially influence dna repair processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

属性

IUPAC Name |

ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S/c1-3-21-15(20)13-9(2)17-16(24-13)18-14(19)10-4-5-11-12(8-10)23-7-6-22-11/h4-5,8H,3,6-7H2,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRYJBAMAQAOAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)OCCO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4-methylthiazole-5-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

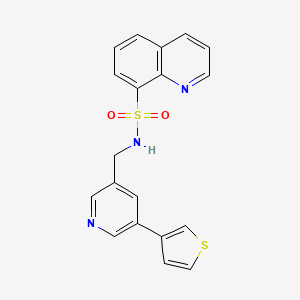

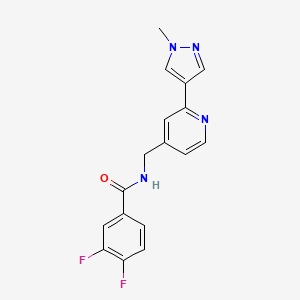

![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3-methylquinoline](/img/structure/B3005886.png)

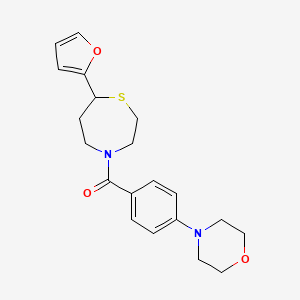

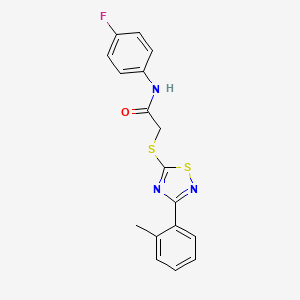

![2-[4-(Morpholine-4-sulfonyl)-phenylcarbamoyl]-cyclohexanecarboxylic acid](/img/structure/B3005892.png)

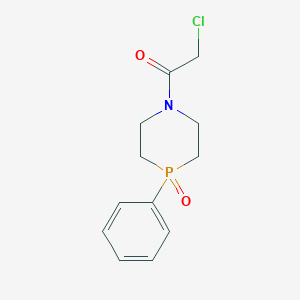

![Tert-butyl 8-benzyl-6,6-dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B3005897.png)